Natural Sources of trans-2-Tridecen-1-ol: A Technical Guide
Natural Sources of trans-2-Tridecen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-Tridecen-1-ol is a long-chain unsaturated fatty alcohol with potential applications in various fields, including flavor and fragrance, agriculture as an insect pheromone, and potentially in pharmaceuticals. This technical guide provides a comprehensive overview of the known natural sources of this compound, methods for its isolation and identification, and an exploration of its biosynthetic and signaling pathways.
Natural Occurrence
Trans-2-Tridecen-1-ol has been identified as a volatile component in a limited number of plant species. While quantitative data for the alcohol itself is scarce in publicly available literature, the presence of its immediate biosynthetic precursor, (E)-2-tridecenal, strongly suggests the co-occurrence of trans-2-Tridecen-1-ol.
Plant Sources
Coriander (Coriandrum sativum)
The leaves of Coriandrum sativum, commonly known as coriander or cilantro, are a notable source of related C13 unsaturated aliphatic compounds. Multiple studies have identified (E)-2-tridecenal in the essential oil of coriander leaves.
Table 1: Quantitative Data of trans-2-Tridecen-1-ol Precursor in Coriandrum sativum
| Compound | Plant Part | Variety | Concentration (% of essential oil) | Reference |
| tridecen-1-al < 2E > | Foliage | Vulgare alef | 6.669 | [1] |
| (E)-2-Tridecenal | Leaves | Not Specified | 3.00 | [2] |
The presence of the aldehyde at these concentrations suggests that trans-2-Tridecen-1-ol is also likely present, albeit potentially at different concentrations, as it is formed through the reduction of the aldehyde.
Houttuynia cordata
Insect Sources
While specific identification of trans-2-Tridecen-1-ol as a pheromone is not widespread in available literature, many insects utilize fatty acid-derived molecules, including long-chain alcohols, as pheromones for chemical communication, such as in mating rituals.[3] The biosynthesis of such compounds is well-documented in various insect orders.
Experimental Protocols
The isolation and analysis of trans-2-Tridecen-1-ol from natural sources typically involve extraction of the essential oil followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation.
Protocol:
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Sample Preparation: Fresh or dried plant material (e.g., coriander leaves) is collected and, if necessary, ground to increase the surface area for extraction.
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Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient volume of distilled water.
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Distillation: The flask is heated, and the resulting steam, carrying the volatile compounds, rises and is condensed in a condenser.
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Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities, the oil and water layers will separate, allowing for the collection of the essential oil.
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Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
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Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.[4][5]
Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile compounds in complex mixtures like essential oils.
Protocol:
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Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.
-
GC Separation:
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Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.
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Carrier Gas: An inert carrier gas (typically helium or hydrogen) carries the vaporized sample through the GC column.[6]
-
Column: A capillary column with a specific stationary phase (e.g., HP-5MS) is used to separate the compounds based on their volatility and affinity for the stationary phase.[4]
-
Temperature Program: The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds with different boiling points.
-
-
MS Detection and Identification:
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Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: A detector records the abundance of each ion.
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Identification: The resulting mass spectrum of each compound is compared to spectral libraries (e.g., NIST, Wiley) for identification. The retention time of the compound is also compared to that of a known standard for confirmation.[6][7]
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-
Quantification: The relative percentage of each compound is typically calculated from the peak area in the GC chromatogram relative to the total peak area. For absolute quantification, a calibration curve with a pure standard of trans-2-Tridecen-1-ol would be required.
Signaling Pathways and Biosynthesis
Biosynthetic Pathway
Trans-2-Tridecen-1-ol is a fatty acid-derived alcohol. Its biosynthesis in both plants and insects follows a general pathway involving fatty acid synthesis, desaturation, and reduction.
Key Steps:
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Fatty Acid Synthesis: The pathway begins with the de novo synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS) complexes. In plants, this occurs primarily in the plastids.[8]
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Desaturation: A fatty acid desaturase (FAD) introduces a double bond into the fatty acyl chain. To form a C13 precursor, a longer chain fatty acid may undergo chain shortening. The specific desaturase determines the position and stereochemistry of the double bond.[9][10]
-
Reduction to Aldehyde: The carboxyl group of the unsaturated fatty acid (as an acyl-CoA or acyl-ACP) is reduced to an aldehyde by a fatty acyl-CoA reductase (FAR).[11][12]
-
Reduction to Alcohol: The resulting aldehyde, in this case (E)-2-tridecenal, is further reduced to the corresponding alcohol, trans-2-Tridecen-1-ol, by an alcohol dehydrogenase or the same FAR enzyme.[3]
Signaling Pathway in Insects
In insects, fatty acid-derived alcohols like trans-2-Tridecen-1-ol can act as pheromones, which are chemical signals that trigger a specific behavioral or physiological response in conspecifics.
General Mechanism:
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Release: The producing insect (e.g., a female moth) releases the pheromone into the environment.
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Detection: The pheromone molecules are detected by specialized chemosensory neurons in the receiving insect (e.g., a male moth), typically located in the antennae.
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Receptor Binding: The pheromone binds to a specific pheromone receptor (PR) protein located on the dendritic membrane of the sensory neuron.[13]
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Signal Transduction: This binding event initiates a signal transduction cascade within the neuron, which can involve both ionotropic (ion channel opening) and metabotropic (G-protein coupled) mechanisms.
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Neural Signal: The transduction cascade leads to the depolarization of the neuron and the generation of an action potential.
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Brain Processing: This electrical signal is transmitted to the antennal lobe in the insect's brain, where the information is processed, leading to a behavioral response, such as flight towards the pheromone source.[13]
Conclusion
Trans-2-Tridecen-1-ol is a naturally occurring fatty alcohol found in plants such as Coriandrum sativum and Houttuynia cordata. While direct quantitative data for the alcohol is limited, the presence of its aldehyde precursor in significant amounts in coriander provides strong evidence for its occurrence. The experimental protocols for its extraction and identification are well-established, primarily involving hydrodistillation and GC-MS analysis. The biosynthetic pathway is understood to proceed via fatty acid synthesis, desaturation, and reduction, and its role as a signaling molecule in insects follows the general principles of pheromone reception and transduction. Further research is warranted to quantify the concentration of trans-2-Tridecen-1-ol in various natural sources and to elucidate its specific biological functions and potential applications.
References
- 1. Flavour characterisation and free radical scavenging activity of coriander (Coriandrum sativum L.) foliage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. Influence of Hydrodistillation Conditions on Yield and Composition of Coriander (Coriandrum sativum L.) Essential Oil [journal.pan.olsztyn.pl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 8. aocs.org [aocs.org]
- 9. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 10. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
